Homo-PROTAC pVHL30 degrader 1

Beschreibung

Evolution of Targeted Protein Degradation (TPD) Modalities

The development of TPD represents a move away from the classical model of drug action, which primarily relies on the continuous occupation of a protein's active site to inhibit its function.

Traditional pharmacology is largely "occupancy-driven," where a drug must bind to its target protein and remain bound to exert its therapeutic effect. frontiersin.orgresearchgate.net This often requires high drug concentrations to maintain sufficient target engagement, which can lead to off-target effects. nih.gov In contrast, TPD operates on an "event-driven" mechanism. nih.govfrontiersin.orgmdpi.com Molecules like PROTACs act catalytically; they need to bind to their target only transiently to initiate a degradation cascade. researchgate.netmdpi.com Once the target protein is marked for destruction, the degrader molecule is released and can engage another target protein, allowing for a sustained effect at sub-stoichiometric concentrations. researchgate.netfrontiersin.org This approach not only offers the potential for greater potency but also opens up the possibility of targeting proteins that lack well-defined active sites, a significant limitation of occupancy-based drugs. irbbarcelona.orgfrontiersin.org

The efficacy of TPD is rooted in its ability to co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). tandfonline.compromega.com The UPS is a crucial cellular pathway responsible for maintaining protein homeostasis by selectively degrading damaged, misfolded, or obsolete proteins. mdpi.comcellsignal.com This process involves a sequential enzymatic cascade:

Ubiquitin Activation: An E1 activating enzyme uses ATP to form a high-energy thioester bond with ubiquitin, a small regulatory protein. cellsignal.com

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme. cellsignal.com

Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. cellsignal.comnih.gov

The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular flag for degradation. cellsignal.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down the target into small peptides, releasing free ubiquitin for reuse. mdpi.comcellsignal.comnih.gov TPD technologies essentially hijack this natural process by bringing a target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation. promega.com

The Foundational Framework of PROteolysis-TArgeting Chimeras (PROTACs)

PROTACs are the archetypal molecules of the TPD field, embodying the principles of bifunctionality to achieve targeted protein destruction.

PROTACs are heterobifunctional molecules, meaning they consist of two distinct ligands connected by a chemical linker. irbbarcelona.orgpromega.commagtech.com.cn The design is modular:

A ligand for the Protein of Interest (POI): This component binds to the specific protein targeted for degradation.

A ligand for an E3 ubiquitin ligase: This moiety recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). tocris.com

A linker: This connects the two ligands and its length and composition are critical for optimizing the formation of a stable and productive ternary complex. tocris.com

The bifunctional nature of PROTACs allows them to act as a bridge, bringing the POI and the E3 ligase into close proximity. irbbarcelona.orgmagtech.com.cn

The mechanism of action for a PROTAC involves several key steps. First, the PROTAC enters the cell and can form binary complexes with either the POI or the E3 ligase. portlandpress.com Subsequently, the other protein partner is recruited to form a crucial ternary complex (POI-PROTAC-E3 ligase). tandfonline.compromega.comportlandpress.com The formation of this ternary complex is a critical step, as it positions the E3 ligase to catalyze the ubiquitination of the POI. irbbarcelona.orgpromega.com Once polyubiquitinated, the POI is recognized and degraded by the proteasome. tandfonline.com The PROTAC molecule is then released to initiate another cycle of degradation. mdpi.com

Introduction to the Homo-PROTAC Strategy

Building upon the foundational principles of PROTACs, the "Homo-PROTAC" strategy represents a novel and specialized application. Instead of linking a POI ligand to an E3 ligase ligand, a Homo-PROTAC is a bivalent molecule composed of two identical ligands that bind to an E3 ligase. tandfonline.comcreative-biolabs.com The primary goal of this approach is to induce the dimerization and subsequent self-degradation of the E3 ligase itself. creative-biolabs.com

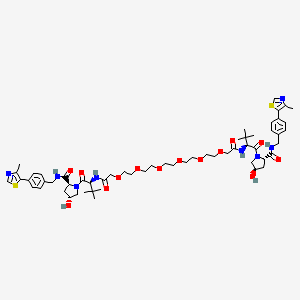

Homo-PROTAC pVHL30 degrader 1 , also known as CM11, is a prime example of this strategy. invivochem.comdundee.ac.uk It is composed of two VHL ligands joined by a linker. medchemexpress.combroadpharm.com This design facilitates the dimerization of the VHL protein, leading to its own ubiquitination and degradation in a proteasome-dependent manner. medchemexpress.comtargetmol.comabmole.com Research has shown that this molecule is highly potent and selective for the pVHL30 isoform of the VHL protein and does not trigger a hypoxic response, which is a known consequence of VHL inhibition. medchemexpress.comtargetmol.comabmole.com This innovative approach provides a powerful chemical tool for selectively knocking down VHL and further exploring the biology of E3 ligases. creative-biolabs.com

Research Findings for this compound (CM11)

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Induces potent, rapid, and proteasome-dependent self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. | medchemexpress.comtargetmol.comabmole.com |

| Structure | Consists of two VHL ligands connected by a linker, designed to dimerize VHL. | medchemexpress.combroadpharm.com |

| Selectivity | Highly isoform-selective for pVHL30 over pVHL19. | creative-biolabs.comdundee.ac.uknih.gov |

| Cellular Activity (DC50) | <100 nM for pVHL30 degradation. | invivochem.com |

| Effect on Hypoxic Response | Does not trigger a hypoxic response. | medchemexpress.comtargetmol.comabmole.com |

| Ternary Complex Formation | Forms a highly cooperative 2:1 ternary complex with VHL ((VHL)2:CM11). | invivochem.com |

| Effect on Cullin2 | Leads to a decrease in the cellular levels of Cullin2, a component of the CRL2VHL complex. | invivochem.com |

Concept of E3 Ubiquitin Ligase Dimerization for Induced Self-Degradation

The core concept behind Homo-PROTACs is the induction of E3 ubiquitin ligase dimerization to trigger a "suicide-type" chemical knockdown within cells. nih.govdundee.ac.ukhud.ac.uk These bivalent molecules are typically composed of two identical ligands that bind to the same E3 ligase, connected by a chemical linker. nih.govcreative-biolabs.com The binding of the Homo-PROTAC to two separate molecules of an E3 ligase brings them into close proximity, forming a ternary complex where the E3 ligase serves simultaneously as the catalytic enzyme and the neo-substrate. nih.govcore.ac.uk

This induced dimerization is the critical step that initiates the E3 ligase's own ubiquitination (auto-ubiquitination) in trans and subsequent degradation by the proteasome. nih.govresearchgate.net The principle leverages the inherent catalytic machinery of the ligase against itself. For certain E3 ligases, such as TRAF6, dimerization is known to be a prerequisite for inducing its own ubiquitination and activating downstream signaling pathways. nih.gov The Homo-PROTAC strategy essentially engineers this self-regulation process, offering a novel method for the selective chemical knockdown of specific E3 ligases. nih.govdundee.ac.uk This approach circumvents the challenges of traditional enzyme inhibition, as it leads to the physical removal of the target protein from the cell. chemicalprobes.org

Historical Development and Seminal Discoveries of VHL Homo-PROTACs

The proof-of-concept for the Homo-PROTAC approach was first demonstrated with the von Hippel-Lindau (VHL) E3 ligase. nih.govdundee.ac.uk Seminal research from the Ciulli laboratory described the design of bivalent molecules composed of two instances of a VHL ligand to induce its self-degradation. nih.govnih.govresearchgate.net The development of these molecules was built upon existing potent VHL ligands, such as VH032 and VH298. researchgate.netcreative-biolabs.com A key aspect of the design strategy was the structure-guided identification of solvent-exposed positions on the VHL protein where a linker could be attached without compromising the ligand's binding affinity. nih.govresearchgate.netfrontiersin.org

This research led to the creation of several VHL Homo-PROTACs with varying linker compositions and attachment points. nih.gov The most active and now widely studied compound to emerge from this work is This compound , also known as CM11 . nih.govdundee.ac.ukprogenra.com CM11 is a symmetric molecule that connects two VHL ligands via a polyethylene (B3416737) glycol (PEG) linker. nih.govresearchgate.net

Research findings revealed that CM11 potently and rapidly induces the proteasome-dependent self-degradation of VHL in various cell lines. nih.govmedchemexpress.com A remarkable discovery was its high isoform selectivity. The VHL gene expresses two main isoforms, a full-length pVHL30 and a shorter, more abundant pVHL19. nih.gov CM11 was found to selectively and almost completely deplete the pVHL30 isoform, while having minimal effect on pVHL19 levels. nih.govresearchgate.netdundee.ac.uk This isoform-selective degradation was an unexpected but significant finding, as CM11 does not show differential binding between the two isoforms in biophysical assays. researchgate.net

The mechanism of action involves the formation of a highly stable and cooperative 2:1 ternary complex between two VHL molecules and one molecule of CM11. nih.govresearchgate.net This approach not only validated the Homo-PROTAC concept but also provided a novel chemical probe for the selective knockdown of pVHL30, demonstrating the potential for a new modality of chemical intervention targeting E3 ligases. nih.govdundee.ac.uk

Research Findings for this compound (CM11)

| Parameter | Value | Cell Line | Conditions | Reference |

|---|---|---|---|---|

| DC50 (pVHL30) | < 100 nM | HeLa | 24 h treatment | rndsystems.com |

| DC50 (pVHL30) | 1-10 nM | HeLa | 4 h treatment | dundee.ac.uk |

| Dmax (pVHL30) | > 99% | HeLa | 4 h treatment | dundee.ac.uk |

| Time to 50% Degradation | 1-2 h | HeLa | 1 µM treatment | dundee.ac.uk |

| Cellular Activity Increase | >1000-fold | Compared to parent inhibitor VH032 | rndsystems.cominvivochem.com |

| Parameter | Value | Method | Comments | Reference |

|---|---|---|---|---|

| ITC Kd (pVHL30) | 25 nM | ITC | Stoichiometry (n) ~0.6, indicating a 2:1 VHL:CM11 complex | dundee.ac.uk |

| ITC Kd (pVHL19) | 11 nM | ITC | dundee.ac.uk | |

| Cooperativity (α) | 18 | ITC | Relative to Kd for VH032 | dundee.ac.uk |

| Proteome-wide Selectivity | High | MS Proteomics | Of 6,450 proteins, only VHL and Cul2 were significantly depleted (1 µM, 10 h in HeLa cells) | dundee.ac.uk |

Eigenschaften

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-DEYDLUNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Design of Homo Protac Pvhl30 Degrader 1

Strategic Rationale for Targeting the von Hippel-Lindau (VHL) E3 Ligase

The decision to target the VHL E3 ligase for degradation is rooted in its critical role in various cellular processes and its implications for disease.

Biological Significance of VHL in Cellular Regulatory Processes

The von Hippel-Lindau protein is a crucial component of the cellular machinery that senses and responds to changes in oxygen availability. patsnap.com It functions as the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. nih.govnih.gov This complex is primarily known for its role in the degradation of hypoxia-inducible factors (HIFs), particularly HIF-α subunits. nih.govnih.govnih.gov

Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs). nih.gov This modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. diabetesjournals.orgacs.org This process prevents the accumulation of HIF-α and the subsequent activation of genes involved in processes like angiogenesis, glucose metabolism, and cell proliferation. nih.govdiabetesjournals.org

Beyond its role in oxygen sensing, VHL is implicated in a multitude of other cellular functions, including the formation of the extracellular matrix, cytokine signaling, and the regulation of cell senescence. nih.gov Its diverse functions underscore its importance in maintaining cellular homeostasis.

Therapeutic and Research Implications of VHL Degradation

Given its central role in cellular regulation, the modulation of VHL activity holds significant therapeutic and research potential. Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the growth of tumors in various parts of the body. youtube.com Furthermore, VHL dysfunction is implicated in the development of sporadic clear cell renal cell carcinoma. nih.gov

Targeted degradation of VHL offers a novel therapeutic strategy for these conditions. By inducing the degradation of VHL, it may be possible to modulate the levels of HIFs and other VHL substrates, thereby impacting tumor growth and other pathological processes. patsnap.com From a research perspective, a selective VHL degrader like CM11 serves as a powerful chemical probe to study the multifaceted roles of VHL in a controlled and temporal manner. nih.govnih.gov This allows for a deeper understanding of the downstream consequences of VHL loss-of-function.

Architectural Design Principles of Homo-PROTAC pVHL30 Degrader 1 (CM11)

The design of CM11 as a "Homo-PROTAC" is a key innovation. Unlike conventional PROTACs that link a ligand for a target protein to a ligand for an E3 ligase, Homo-PROTACs are bivalent molecules composed of two identical ligands for an E3 ligase, designed to induce the dimerization and subsequent self-degradation of that ligase. nih.govnih.govdundee.ac.uk

Ligand Scaffolding and Linker Engineering for Bivalent Recognition

The design of CM11 began with the selection of a potent VHL ligand. nih.gov The chosen ligand, VH032, serves as the "warhead" that binds to VHL. nih.govresearchgate.net The core principle of a Homo-PROTAC is to link two of these warheads together with a chemical linker. This bivalent design is intended to bring two VHL proteins into close proximity, thereby facilitating the ubiquitination of one VHL protein by the other, leading to its degradation. nih.gov

The point of attachment for the linker on the VHL ligand was a critical consideration. Analysis of co-crystal structures of VHL in complex with its ligands helped identify solvent-exposed regions of the ligand that could be modified without disrupting its binding to VHL. nih.govresearchgate.net For CM11, the linker was attached to the methyl group of the terminal acetyl group of the VH032 ligand. nih.gov

Application of Structure-Guided Design Methodologies

The development of CM11 heavily relied on structure-guided design principles. nih.govacs.org By examining the crystal structure of VHL bound to its natural substrate, HIF-1α, and to small molecule inhibitors, researchers could rationally design ligands that mimic the key interactions necessary for high-affinity binding. acs.orgnih.gov This structural understanding was crucial for optimizing the VHL ligand and for determining the optimal attachment point for the linker to ensure that the final Homo-PROTAC could effectively engage two VHL molecules. researchgate.netresearchgate.net

The structure-guided approach also informed the design of the linker itself, ensuring it had the appropriate length and flexibility to span the distance between two VHL proteins and facilitate a productive dimerization event. researchgate.netexplorationpub.com

Optimization of Linker Characteristics for Degradation Efficacy

The linker is not merely a passive connector; its composition and length play a critical role in the efficacy of a PROTAC. musechem.comnih.gov For CM11, a series of Homo-PROTACs with linkers of varying lengths were synthesized and tested. nih.gov

Research has shown that both the length and the rigidity of the linker can significantly impact the stability of the ternary complex (in this case, the VHL-CM11-VHL complex) and, consequently, the efficiency of degradation. musechem.comarxiv.org In the case of CM11, a polyethylene (B3416737) glycol (PEG)-based linker was utilized. researchgate.net The length of this linker was systematically varied, and it was found that longer linkers generally led to more potent degradation of VHL. nih.gov CM11, which features a specific PEG linker length, was identified as the most active compound, inducing rapid and profound degradation of pVHL30. nih.govdundee.ac.uk This highlights the critical importance of optimizing linker characteristics to achieve the desired biological activity. nih.gov

Molecular and Cellular Mechanisms of Action of Homo Protac Pvhl30 Degrader 1

Induced Dimerization of VHL by Homo-PROTAC pVHL30 Degrader 1

The fundamental first step in the mechanism of this compound is the chemically induced dimerization of VHL. nih.gov This process is mediated by the unique bivalent nature of the Homo-PROTAC molecule, which consists of two VHL-binding ligands joined by a chemical linker. medchemexpress.com

This compound is designed with two identical warheads that bind to the VHL protein. repec.orgbroadpharm.com This structure allows a single molecule of the degrader to simultaneously engage with two separate VHL proteins. This engagement results in the formation of a stable, higher-order ternary complex, specifically a 2:1 VHL:Homo-PROTAC complex. The creation of this dimerized VHL complex is the critical initiating event that leads to the subsequent cellular processes of ubiquitination and degradation. nih.gov

| Parameter | Value | Significance |

| Binding Affinity (Kd) | Not specified in abstracts | High avidity is noted qualitatively. nih.govrepec.orgmedchemexpress.com |

| Cooperativity (α) | >1 | Positive cooperativity enhances complex formation. |

| Complex Stoichiometry | 2:1 (VHL:Degrader 1) | Forms a bivalent, higher-order structure. |

Ubiquitin-Proteasome System-Dependent Self-Degradation of VHL

Following dimerization, the VHL complex undergoes self-degradation through the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This process is a "suicide-type" chemical knockdown, where the molecule induces the E3 ligase to effectively target itself for destruction. nih.govrepec.org

E3 ubiquitin ligases are the key enzymes in the UPS that catalyze the transfer of ubiquitin to target proteins, marking them for proteasomal degradation. repec.org The dimerization of VHL by this compound is thought to mimic a natural substrate recognition event, leading to the auto-ubiquitination of one VHL molecule by its dimerized partner within the active Cullin-RING E3 ligase (CRL) complex. This self-tagging with ubiquitin chains signals the proteasome to degrade the entire VHL protein complex. Studies have confirmed that the degradation induced by this Homo-PROTAC is potent and rapid. nih.govmedchemexpress.comabmole.com

The self-degradation of VHL induced by this compound is entirely dependent on a functional ubiquitin-proteasome pathway. nih.govrepec.org Treatment of cells with proteasome inhibitors, such as MG132 or bortezomib, effectively blocks the degradation of VHL, confirming the proteasome's essential role. researchgate.net Furthermore, the activity of the VHL E3 ligase complex itself is critical. This activity is regulated by neddylation, a post-translational modification of the Cullin subunit that is necessary for the ligase's function. Inhibition of neddylation, for instance with the agent MLN4924, also prevents the degradation of VHL, demonstrating that a fully active CRL-VHL complex is required for the auto-ubiquitination and subsequent degradation to occur. researchgate.net

| Inhibitor | Cellular Process Targeted | Effect on VHL Degradation |

| Bortezomib / MG132 | Proteasome | Degradation is blocked |

| MLN4924 | Cullin Neddylation | Degradation is blocked |

Isoform-Selective Degradation Profile of VHL

A significant characteristic of this compound is its ability to induce the degradation of VHL in a highly isoform-selective manner. nih.govrepec.orgmedchemexpress.com The VHL gene produces two main protein isoforms through alternative translation initiation: a full-length 30 kDa protein (pVHL30) and a shorter 19 kDa variant (pVHL19). While both isoforms are involved in regulating the hypoxia-inducible factor (HIF-1α), they have distinct cellular functions. Research findings show that this compound preferentially degrades the longer pVHL30 isoform while having a much less pronounced effect on the pVHL19 isoform. This selectivity offers a powerful tool to study the specific functions of pVHL30 without significantly perturbing pVHL19 levels. nih.govdundee.ac.uk

| VHL Isoform | Molecular Weight | Degradation by this compound |

| pVHL30 | 30 kDa | Potent and selective degradation nih.govmedchemexpress.com |

| pVHL19 | 19 kDa | Significantly less degradation |

Impact on Components of the CRL2VHL Ubiquitin Ligase Complex

The effects of this compound extend beyond the VHL protein itself, impacting other components of the Cullin-RING E3 ubiquitin ligase complex, specifically the scaffold protein Cullin2.

Treatment of cells with this compound has been shown to induce a significant reduction in the cellular levels of Cullin2 (Cul2). dundee.ac.uknih.gov In HeLa cells treated with 1 µM of the degrader for 24 hours, a 73% depletion of Cul2 was observed. dundee.ac.uk This effect appears to be specific to Cul2, as unbiased mass spectrometry proteomics analysis of over 6,450 proteins revealed that only VHL and Cul2 were substantially depleted following treatment. dundee.ac.uk The levels of other Cullin family members, including Cul1, Cul3, Cul4A, Cul4B, Cul5, and Cul7, were not affected. nih.gov

| Compound | Cell Line | Treatment | Protein Depleted | Depletion Percentage | Reference |

|---|---|---|---|---|---|

| This compound (CM11) | HeLa | 1 µM for 24h | Cullin2 (Cul2) | 73% | dundee.ac.uk |

The degradation of the CRL2VHL scaffold protein Cul2 is a notable consequence of treatment with this compound. The proposed mechanism suggests that the dimerization of VHL by the degrader leads to the direct ubiquitination and subsequent proteasomal degradation of Cul2 as an integral part of the CRL2VHL complex. nih.gov This represents a novel mode of action where a PROTAC induces the degradation of a scaffold protein within the same E3 ligase complex that it hijacks. nih.gov This process has been described as a "suicide-type" chemical knockdown of the E3 ligase. mrc.ac.uk The degradation of both VHL and Cul2 is dependent on the activity of the proteasome and the process of neddylation, which is essential for the activation of Cullin-RING ligases. nih.govinvivochem.com

Specificity and Selectivity Profiles of Homo Protac Pvhl30 Degrader 1

Proteome-Wide Analysis of Degradation Selectivity

To assess the specificity of Homo-PROTAC pVHL30 degrader 1, comprehensive studies were undertaken to ensure that its degradation effect was limited to the intended target without affecting other proteins across the proteome.

Researchers employed unbiased quantitative mass spectrometry to achieve a global view of protein level changes following treatment with the degrader. nih.gov Specifically, isobaric tagging mass spectrometry proteomics was used to quantify the degradation of thousands of proteins in an unbiased manner. nih.gov This technique allows for the precise comparison of protein abundance between different samples, such as cells treated with the degrader versus those treated with a control substance (e.g., DMSO) or a non-degrading inhibitor. nih.gov

The proteomic analysis revealed a remarkably selective degradation profile for this compound. In a screen of 6,450 detected proteins, the treatment resulted in the substantial depletion of only the long isoform of VHL (pVHL30) and Cullin-2 (CUL2), a key component of the CRL2-VHL ubiquitin ligase complex. nih.gov Crucially, the levels of other highly similar Cullin proteins (CUL1, CUL3, CUL4A, CUL4B, CUL5, and CUL7) and other subunits associated with Cullin-RING ligases remained unchanged, demonstrating high selectivity. nih.gov This isoform-selective degradation of pVHL30 is significant because it is thought to have functions independent of its role in the E3 ligase complex, such as associating with microtubules. nih.gov The selective degradation of pVHL30 did not trigger a hypoxic response, as evidenced by the lack of stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govglpbio.com

Table 1: Proteome-Wide Degradation Selectivity of this compound This interactive table summarizes the effect of the degrader on key proteins as identified by mass spectrometry.

| Protein Target | Effect of this compound | Rationale for Selectivity |

|---|---|---|

| pVHL30 | Substantially Degraded | The primary target, bound directly by the degrader's ligands, leading to dimerization and ubiquitination. nih.gov |

| CUL2 | Substantially Degraded | As a core component of the CRL2-VHL complex, its degradation is a direct consequence of VHL degradation. nih.gov |

| Other Cullins (CUL1, 3, 4A/B, 5, 7) | No Substantial Change | Demonstrates high specificity for the CUL2-containing VHL complex. nih.gov |

| HIF-1α | No Substantial Change | Confirms that the degradation action does not trigger a downstream hypoxic response, unlike VHL inhibition. nih.gov |

Functional Differentiation from E3 Ligase Inhibitors

The mode of action of a PROTAC degrader is fundamentally different from that of a classical enzyme inhibitor, a distinction clearly illustrated by comparing this compound with its parent VHL inhibitor, VH032.

While both the degrader and the inhibitor bind to VHL, their functional outcomes are opposite. An inhibitor like VH032 occupies the VHL binding site, blocking its function and leading to an accumulation of its substrates, such as HIF-1α. nih.gov In contrast, this compound uses the VHL binding event to induce the degradation of the VHL protein itself. nih.gov This leads to a profound difference in cellular efficacy; the degrader achieves complete depletion of pVHL30 at nanomolar concentrations (as low as 10 nM), whereas the parent inhibitor VH032 is only active at much higher micromolar concentrations (~100 µM). nih.gov This represents a greater than 1000-fold increase in cellular potency for the degrader, underscoring the catalytic, event-driven nature of PROTACs versus the occupancy-driven mechanism of inhibitors. nih.govnih.gov

Validation Through Negative Control Analogues

The use of carefully designed negative control molecules is a critical step in validating the mechanism of action for chemical probes like PROTACs. nih.govrsc.org

To confirm that the degradation of pVHL30 was dependent on the specific bivalent binding induced by this compound, researchers synthesized control analogues. nih.gov One such crucial negative control was CMP98, a symmetric molecule where both VHL-binding warheads were synthesized with an inactive cis-hydroxyproline stereochemistry. nih.gov As VHL binding requires the trans-epimer, CMP98 is unable to effectively engage and dimerize VHL. nih.gov When tested in cells, CMP98 was completely unable to induce the degradation of VHL. nih.govinvivochem.com This result provides strong evidence that the degradation event is not due to non-specific effects of the chemical scaffold but is strictly dependent on the productive, bivalent recruitment and dimerization of VHL, which is the intended mechanism of the active Homo-PROTAC. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Alias / Type | Role in Studies |

|---|---|---|

| This compound | CM11 | Active pVHL30 degrader |

| VH032 | VHL Inhibitor | Parent compound, used as an inhibitory control |

| CMP98 | Negative Control | Inactive cis-cis epimer, unable to bind or degrade VHL |

| CMP99 | Control Compound | cis-trans epimer, binds VHL but does not efficiently degrade |

| CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7 | Cullin Proteins | Components of ubiquitin ligase complexes |

Comparative Analyses with Other Degradation Modalities

Hetero-PROTACs Employing VHL as the E3 Ligase Recruiting Moiety

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. nih.govnih.gov By bringing the E3 ligase and the target protein into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the POI. nih.govnih.gov The Von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC development due to its broad tissue expression and the availability of well-characterized small molecule binders. nih.govacs.org

The design of VHL-recruiting PROTACs is a modular process that requires careful optimization of its three components: the VHL ligand, the linker, and the POI ligand (warhead).

VHL Ligands: The development of small-molecule VHL ligands has been crucial for the advancement of PROTAC technology. nih.gov These ligands anchor the PROTAC to the VHL E3 ligase complex. Changes to the VHL ligand can be used to modulate binding affinity and potentially mitigate off-target effects related to the inhibition of hypoxia-inducible factor (HIF) signaling. nih.gov

Linker Composition and Length: The linker plays a critical role in determining the efficacy and selectivity of a PROTAC. musechem.com Its length, rigidity, and chemical properties influence the spatial orientation of the VHL and POI within the ternary complex. musechem.comexplorationpub.com Common linker strategies include flexible polyethylene (B3416737) glycol (PEG) or alkyl chains and more rigid structures like alkynes or cyclic scaffolds (e.g., piperazine). musechem.com The optimal linker must be determined empirically for each POI-E3 ligase pair. explorationpub.com

Attachment Points: The specific site where the linker is attached to both the VHL ligand and the warhead can significantly impact the PROTAC's degradation profile. explorationpub.com Different attachment points can lead to distinct ternary complex conformations, sometimes resulting in isoform-selective degradation of target proteins. explorationpub.com

Synthesis Strategies: The assembly of VHL-recruiting PROTACs typically follows one of three main strategies: attaching the linker to the VHL ligand first, attaching the linker to the POI warhead first, or connecting two pre-linked fragments. musechem.com Techniques like amide coupling, reductive amination, and click chemistry are widely used to facilitate the synthesis and rapid generation of PROTAC libraries. musechem.com

The formation of a stable ternary complex (E3 ligase:PROTAC:POI) is the cornerstone of a PROTAC's mechanism of action. springernature.comnih.gov The stability and conformation of this complex dictate the efficiency of target ubiquitination and degradation.

Cooperativity: A key parameter in ternary complex formation is cooperativity (alpha, α). Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein partner enhances its affinity for the second, leading to a more stable ternary complex. mdpi.com This stabilization is driven by favorable protein-protein interactions between the E3 ligase and the POI. mdpi.comresearchgate.net Many successful VHL-recruiting PROTACs exhibit positive cooperativity, which often correlates with potent degradation activity in cells. researchgate.net Conversely, negative cooperativity (α < 1) or non-cooperative binding (α = 1) can lead to less stable complexes and reduced degradation efficiency. mdpi.comresearchgate.net

The "Hook Effect": A phenomenon frequently observed with PROTACs is the "hook effect," where degradation efficiency decreases at high PROTAC concentrations. nih.govresearchgate.net This occurs because high concentrations favor the formation of binary complexes (PROTAC:E3 ligase and PROTAC:POI) over the productive ternary complex, thus inhibiting degradation. nih.govmdpi.com This is a characteristic feature of molecules that act as a bridge, including both hetero- and homo-PROTACs. nih.gov

Biophysical Evaluation: The formation and properties of ternary complexes are studied using various biophysical techniques. nih.gov Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are employed to measure binding affinities and cooperativity, providing a deeper understanding of the PROTAC's mode of action. springernature.comnih.gov

Homo-PROTACs Designed for Other E3 Ubiquitin Ligases

Homo-PROTACs are bifunctional molecules composed of two identical ligands for an E3 ubiquitin ligase, joined by a linker. researchgate.net This design induces the dimerization of the E3 ligase, leading to its own ubiquitination and subsequent degradation. researchgate.netnih.gov This concept has been successfully applied to other key E3 ligases beyond VHL, namely Cereblon (CRBN) and MDM2.

Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase and is a prominent target in PROTAC design, largely due to the discovery of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which bind to it. nih.gov

Design: CRBN homo-PROTACs are typically designed by linking two molecules of a CRBN ligand, such as pomalidomide. nih.gov The resulting homodimerized compound acts as a potent and efficient degrader of CRBN itself. nih.gov

Selectivity: These molecules have demonstrated high selectivity for CRBN degradation. For example, the CRBN homo-PROTAC 15a was shown to be a highly effective CRBN degrader with minimal impact on the degradation of natural CRBN neosubstrates like IKZF1 and IKZF3. nih.gov This selectivity was confirmed by quantitative mass spectrometry at the proteome level. nih.gov

Biological Utility: By degrading CRBN, these homo-PROTACs can be used as chemical tools to study CRBN-related signaling pathways. nih.gov They can effectively antagonize the effects of pomalidomide in multiple myeloma cells by preventing the pomalidomide-induced degradation of IKZF1 and IKZF3. nih.gov

Table 1: Comparison of VHL and CRBN Homo-PROTACs

| Feature | VHL Homo-PROTAC (e.g., CM11) | CRBN Homo-PROTAC (e.g., 15a) |

| Recruited E3 Ligase | Von Hippel-Lindau (VHL) | Cereblon (CRBN) researchgate.net |

| Mechanism | Induces dimerization and self-degradation of VHL researchgate.net | Induces dimerization and self-degradation of CRBN nih.gov |

| Key Finding | Unexpectedly selective for the pVHL30 isoform researchgate.net | Highly selective for CRBN with minimal effect on neosubstrates nih.gov |

| Primary Application | Tool for studying VHL biology and isoform function | Tool for studying CRBN biology and antagonizing IMiD effects nih.gov |

Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that is a critical negative regulator of the p53 tumor suppressor. nih.govnih.gov Overexpression of MDM2 is common in many cancers, making it an attractive therapeutic target. nih.govscienceopen.com

Dual Functionality: MDM2 is unique in that it is both an E3 ligase and a direct oncology target. nih.gov A homo-PROTAC targeting MDM2 leverages this dual function by inducing its self-degradation. nih.govresearchgate.net

Mechanism and Biological Impact: The degradation of MDM2 by a homo-PROTAC disrupts the MDM2-p53 interaction. nih.gov This leads to the stabilization and increased expression of p53, which in turn can activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells. nih.govaacrjournals.org

Therapeutic Potential: Unlike early VHL and CRBN homo-PROTACs, which were primarily viewed as tool compounds, MDM2 homo-PROTACs have demonstrated clear therapeutic potential. nih.gov For instance, an MDM2 homo-PROTAC efficiently induced proteasome-dependent self-degradation of MDM2 in non-small cell lung cancer cells and exhibited potent in vivo antitumor activity in a xenograft mouse model. nih.gov This was the first report of a homo-PROTAC with in vivo therapeutic efficacy. nih.govscienceopen.com

Inter-E3 Ligase Hijacking in Heterodimeric PROTACs

A fascinating extension of the PROTAC concept involves creating heterodimeric molecules that link ligands for two different E3 ligases. nih.gov This strategy essentially hijacks one E3 ligase to induce the degradation of another.

A prominent example is a PROTAC designed with a CRBN ligand on one end and a VHL ligand on the other. nih.govnih.gov Studies with these hybrid molecules have shown that they can induce the degradation of both E3 ligases, but often with a clear preference for one over the other. nih.gov In several reported cases, CRBN-VHL PROTACs led to the preferential degradation of CRBN. nih.gov This approach of pitting E3 ligases against each other opens up new avenues for achieving selective E3 ligase degradation and for studying the complex interplay within the ubiquitin-proteasome system. nih.govnih.gov

Strategies for Induced Degradation of One E3 Ligase by Another

A key strategy in this domain involves the design of heterobifunctional proteolysis-targeting chimeras (PROTACs) that can simultaneously engage two different E3 ligases. These molecules are engineered with two distinct E3 ligase-binding moieties connected by a chemical linker. The underlying principle is to hijack the machinery of one E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of another.

One of the most explored pairings involves the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases, largely due to the availability of well-characterized, high-affinity small molecule ligands for each. Researchers have synthesized PROTACs that consist of a VHL ligand tethered to a CRBN ligand, such as pomalidomide. nih.govrsc.org When introduced into cells, these hetero-dimerizing PROTACs facilitate the formation of a ternary complex between the VHL and CRBN E3 ligase complexes.

Interestingly, studies have demonstrated a predominantly unidirectional degradation of CRBN when recruited to VHL. nih.govnih.govnih.gov For instance, the compound 14a , a VHL-CRBN hetero-dimerizing PROTAC, was shown to induce potent, rapid, and profound preferential degradation of CRBN over VHL in various cancer cell lines. nih.govnih.gov This preferential degradation suggests an inherent hierarchy or efficiency in the ubiquitination cascade when these two systems are artificially brought into proximity. While at higher concentrations, some weaker degradation of VHL has been observed, the primary outcome is the VHL-mediated degradation of CRBN. nih.govnih.gov

This strategy has been extended to other E3 ligases as well. For example, PROTACs have been developed to induce the degradation of MDM2 by recruiting CRBN. rsc.org Similarly, the inhibitor of apoptosis (IAP) family of E3 ligases has been targeted for degradation by recruiting either VHL or CRBN. rsc.org These examples underscore the modularity and potential broad applicability of this "E3-hijacking-E3" strategy.

The design of these heterobifunctional molecules is critical to their success. The choice of ligands, the length and composition of the linker, and the attachment points all play a crucial role in the stability and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of degradation. nih.gov

Implications for Understanding E3 Ligase Crosstalk and Regulation

The development of heterobifunctional PROTACs that induce the degradation of one E3 ligase by another has significant implications for our understanding of E3 ligase crosstalk and regulation. These chemical tools provide a novel method to probe the functional relationships and regulatory hierarchies within the complex network of over 600 E3 ligases in the human genome.

The observation of unidirectional degradation, such as the preferential degradation of CRBN by VHL, suggests that not all E3 ligases are equal in their catalytic efficiency or their ability to act upon another E3 ligase as a neosubstrate. nih.govnih.gov This "winning" of VHL in the "battle" with CRBN points to potential intrinsic differences in their respective Cullin-RING ligase (CRL) complexes, such as substrate ubiquitination kinetics, affinity for E2 ubiquitin-conjugating enzymes, or the geometry of the induced ternary complex. nih.gov Future mechanistic studies are needed to fully elucidate the factors contributing to this preferential outcome. nih.gov

These findings open up new avenues for investigating the cellular consequences of selectively depleting a specific E3 ligase. By observing the downstream effects on the proteome and cellular signaling pathways, researchers can gain insights into the endogenous roles and substrates of that E3 ligase. This provides a powerful alternative to genetic methods like siRNA or CRISPR/Cas9, offering acute, tunable, and reversible control over E3 ligase levels.

Furthermore, the ability to induce proximity between different E3 ligases can be used to map their interaction networks and understand how they might compete for or cooperate in the degradation of specific substrates under physiological conditions. This engineered crosstalk can reveal previously unknown regulatory connections and feedback loops within the ubiquitin-proteasome system.

The subcellular localization of E3 ligases is another critical factor in their function and regulation. mrc.ac.uk Heterobifunctional PROTACs can be used to probe how the spatial organization of different E3 ligases within the cell influences their ability to engage in crosstalk and degrade one another. mrc.ac.uk This can provide valuable information on the compartmentalization of protein degradation pathways.

Advanced Research Methodologies and Future Directions

Biophysical Characterization Techniques for Degradation Mechanisms

A cornerstone of PROTAC and Homo-PROTAC research is the direct demonstration of the key mechanistic event: the formation of a ternary complex. For Homo-PROTACs, this involves the dimerization of the target E3 ligase, in this case, von Hippel-Lindau (VHL). Several biophysical methods have been crucial in characterizing the formation and thermodynamics of the VHL:Homo-PROTAC:VHL complex.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing comprehensive thermodynamic data, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

In the characterization of Homo-PROTAC pVHL30 degrader 1, also known as CM11, ITC was employed to study its interaction with the purified pVHL30 in complex with Elongin C and Elongin B (V30CB). nih.gov The results were instrumental in confirming the proposed 2:1 binding model, where one molecule of the Homo-PROTAC brings two molecules of VHL together. nih.gov The thermodynamic parameters revealed a large negative enthalpy of binding, indicating a favorable interaction. Crucially, the stoichiometry was determined to be less than one (n < 1), which is a characteristic signature of a single ligand binding to two protein molecules, thus providing strong evidence for VHL dimerization in solution. nih.gov

Table 1: ITC Thermodynamic Parameters for Binding to VHL Isoforms Data sourced from Maniaci, C., et al. (2017) nih.gov

| Compound | VHL Complex | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (stoichiometry) |

| CM11 (this compound) | V30CB | 63 ± 15 | -20.6 ± 0.4 | 10.8 | 0.59 ± 0.01 |

| CMP99 (Monomeric VHL ligand) | V30CB | 230 ± 50 | -13.1 ± 0.3 | 4.1 | 0.88 ± 0.01 |

While ITC provides detailed thermodynamic data, native gel electrophoresis offers a direct, visual confirmation of protein complex formation under non-denaturing conditions. A novel native gel electrophoresis assay was developed to assess and rank the ability of various Homo-PROTACs, including this compound (CM11), to induce VHL dimerization. chemrxiv.org

In this assay, the recombinant VCB protein complex is incubated with the Homo-PROTAC before being separated on a gel. The formation of the higher-molecular-weight VCB:Homo-PROTAC:VCB ternary complex results in a distinct upward shift of the protein band compared to the VCB complex alone. chemrxiv.org This method confirmed that CM11 is a potent inducer of this ternary complex. Furthermore, a clear correlation was established between the amount of ternary complex observed in the native gel assay and the level of pVHL30 degradation measured in cells, reinforcing the link between in vitro dimerization and cellular activity. chemrxiv.org

Chemical Biology Approaches in Degrader Discovery

The success of molecules like this compound has inspired new chemical biology approaches to accelerate the discovery of novel and potent degraders.

Dynamic Combinatorial Chemistry (DCC) is an innovative strategy that uses reversible reactions to generate a library of compounds that can adapt its composition in the presence of a biological target. nih.govcore.ac.uk The target template-directs the amplification of the best-binding library members, streamlining the identification of potent ligands. core.ac.ukchemrxiv.org

This approach has been successfully applied to the discovery of VHL-targeting Homo-PROTACs. nih.govchemrxiv.org A DCC system using reversible thiol-disulfide exchange was designed to assemble a dynamic library of potential Homo-PROTACs. In the presence of the VCB protein complex as a template, the equilibrium of the library shifted to amplify the molecules most effective at stabilizing the VHL2:Homo-PROTAC ternary complex. nih.govresearchgate.net This ternary complex-templated DCC not only re-identified known potent degraders but also led to the discovery of novel, effective Homo-PROTAC structures. nih.govresearchgate.net The degree of amplification in the DCC experiment correlated well with the degradation activity, validating this method as a powerful tool for early-stage PROTAC screening. nih.gov

Systematic Structure-Activity Relationship (SAR) studies have been crucial in optimizing the Homo-PROTAC design based on the VHL ligand. The development of this compound (CM11) involved the synthesis and evaluation of several analogues, revealing key structural features necessary for potent degradation. nih.gov

The SAR studies highlighted two critical parameters:

Linkage Point: The position where the linker is attached to the VHL ligand is paramount. Degradation was only observed when the linker was attached at a specific position on the VHL ligand; linkage at other points proved ineffective. nih.gov

Linker Length: The length of the polyethylene (B3416737) glycol (PEG) linker significantly impacts cellular potency. A clear trend was observed where shorter linkers led to decreased effectiveness. The most active compounds, CM10 and CM11, featured longer linkers, while CM09, with a slightly shorter linker, was less potent but still effective. nih.gov

Table 2: Structure-Activity Relationship of this compound Analogues Data based on findings from Maniaci, C., et al. (2017) nih.gov

| Compound | Linker Length (PEG units) | Cellular pVHL30 Degradation | Key Finding |

| CM11 | 8 | Potent | Optimal linker length for high efficacy. |

| CM10 | 6 | Potent | Effective degradation, comparable to CM11. |

| CM09 | 4 | Moderate | Decreased effectiveness with shorter linker. |

| Analogues with shorter linkers | <4 | Ineffective | A minimum linker length is required for activity. |

| Analogues with different linkage points | Variable | Ineffective | Linkage topology is critical for productive dimerization. |

Application as a Chemical Probe in Fundamental Biological Research

This compound serves as a valuable chemical probe for investigating the specific biological roles of the VHL protein. nih.gov Traditional methods of VHL inhibition often lead to the stabilization of its primary substrate, hypoxia-inducible factor 1-alpha (HIF-1α), which triggers a broad hypoxic response and can confound experimental results. nih.gov

In contrast, this compound induces the rapid, potent, and proteasome-dependent degradation of VHL itself, without causing the accumulation of HIF-1α. nih.govmedchemexpress.comabmole.com A key feature is its remarkable selectivity for the longer pVHL30 isoform over the shorter pVHL19 isoform. nih.gov This isoform selectivity allows researchers to dissect the specific functions of pVHL30, which are not fully understood, distinct from the more abundant pVHL19. This approach offers a clean and selective chemical knockdown strategy, enabling a more precise interrogation of VHL biology than previously possible with genetic or inhibitor-based methods. nih.gov

Utility in Investigating VHL Protein Function through Chemical Knockdown

This compound (CM11) is a powerful chemical probe designed for the selective knockdown of the VHL protein. Composed of two VHL ligands joined by a linker, this molecule induces the dimerization of VHL, leading to its own ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net This "suicide-type" chemical knockdown offers a novel method for studying the function of VHL with high temporal and spatial control, which can be an advantage over genetic methods like RNA interference or CRISPR. mrc.ac.uk

The activity of this compound is potent, rapid, and highly selective for a specific isoform of VHL, pVHL30. nih.govmedchemexpress.com Research has demonstrated that this compound can induce the complete depletion of pVHL30 within hours at nanomolar concentrations. nih.govinvivochem.com A key feature of this molecule is its ability to induce VHL degradation without triggering a hypoxic response, a critical pathway regulated by VHL through its targeting of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govmedchemexpress.comabmole.com This specificity allows researchers to decouple and investigate the diverse functions of VHL beyond its well-known role in oxygen sensing. nih.govmedlineplus.gov The mechanism is dependent on the formation of a highly cooperative 2:1 ternary complex between two VHL proteins and one molecule of the Homo-PROTAC, which is essential for the induced self-destruction. nih.govinvivochem.com

| Parameter | Finding | Reference |

|---|---|---|

| Target | von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically the pVHL30 isoform | rndsystems.comtocris.com |

| Mechanism of Action | Induces dimerization and subsequent proteasome-dependent self-degradation of VHL | nih.gov |

| Cellular Potency (DC50) | <100 nM for pVHL30 degradation in HeLa cells after 24 hours | nih.govinvivochem.comrndsystems.com |

| Onset of Action | Induces complete depletion of pVHL30 in as little as 4 hours at 10 nM | nih.govinvivochem.com |

| Selectivity | Highly isoform-selective for pVHL30 | medchemexpress.com |

| Functional Effect | Does not trigger a hypoxic response, unlike direct VHL inhibition | nih.govabmole.com |

| Parent Compound Comparison | Exhibits over a 1000-fold increase in cellular activity compared to the parent VHL ligand, VH032 | invivochem.comtocris.com |

Exploration of Cellular Pathway Modulation (e.g., TET protein destabilization)

The ability to selectively knock down VHL opens avenues to explore its role in various cellular pathways. One such pathway involves the regulation of Ten-eleven translocation (TET) proteins. The VHL protein (pVHL) has been identified as a novel regulator of TET protein stability. nih.govresearchgate.net Specifically, pVHL induces the proteasomal degradation of TET2 and TET3, which in turn reduces the global levels of 5-hydroxymethylcytosine (B124674) (5hmC), a key epigenetic mark. nih.gov

By using a tool like this compound to deplete cellular VHL levels, researchers can effectively investigate the downstream consequences on the TET protein pathway. The degradation of VHL would be expected to increase the stability and levels of TET2/3 proteins, leading to changes in DNA hydroxymethylation and altered gene expression. nih.gov This provides a clear example of how chemical knockdown tools can be employed to modulate and study specific cellular signaling and epigenetic pathways that are otherwise difficult to parse.

Emerging Directions in Homo-PROTAC Design and Application

The proof-of-concept provided by early Homo-PROTACs like CM11 has spurred further innovation in the field, focusing on novel molecular designs, expanding the range of targets, and overcoming existing challenges in protein degradation technologies.

Development of Novel Linker Architectures (e.g., Ferrocene-based Linkers)

The linker component of a PROTAC is critical, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. researchgate.net Recognizing this, researchers are developing novel linker architectures to enhance PROTAC performance. One innovative strategy is the incorporation of unconventional motifs like ferrocene (B1249389). These "FerroTACs" use the organometallic ferrocene structure as a molecular hinge within the linker. This design has been applied to VHL-VHL Homo-PROTAC systems, demonstrating robust target degradation and favorable cell permeability profiles, in some cases enhanced compared to benchmark degraders like CM11. The unique structure of ferrocene, with its freely rotating rings, allows the molecule to adopt more compact conformations, which can be beneficial for cellular uptake.

Expansion to Other E3 Ligase Targets for Self-Degradation

While VHL was an early focus, the Homo-PROTAC concept is not limited to a single E3 ligase. Significant efforts have been made to expand this approach to other ligases, thereby creating new tools for chemical biology. Researchers have successfully designed Homo-PROTACs that target Cereblon (CRBN), another widely recruited E3 ligase. researchgate.netacs.orgnih.gov By linking two molecules of the CRBN ligand pomalidomide, scientists created potent and selective CRBN degraders. acs.orgashpublications.org This expansion is crucial, as the expression levels of E3 ligases can vary between different cell types and tissues. nih.gov Having a toolbox of Homo-PROTACs for various E3 ligases allows researchers to selectively knock down different components of the ubiquitin-proteasome system to study their specific biological roles. researchgate.netnih.gov Furthermore, hetero-bifunctional PROTACs have been developed to hijack one E3 ligase to degrade another (e.g., using a VHL ligand to degrade CRBN), further expanding the possibilities for targeted intervention. nih.gov

Addressing Unmet Challenges in Targeted Protein Degradation Technologies

Despite rapid progress, the field of targeted protein degradation faces several challenges. A primary limitation is the heavy reliance on a small number of E3 ligases, predominantly VHL and CRBN, out of more than 600 predicted to exist in the human genome. nih.govnih.gov This dependency creates vulnerabilities, as not all cell types express these ligases sufficiently, and resistance can emerge. nih.gov The development of Homo-PROTACs for new E3 ligases is part of a broader effort to expand the "E3 ligase toolbox." nih.gov Discovering new, high-quality small-molecule ligands for different E3 ligases is a fundamental hurdle that the field is actively working to overcome. nih.govrsc.org Success in this area will broaden the applicability of protein degradation technologies, including Homo-PROTACs, to a wider range of biological questions and therapeutic targets.

Conclusion and Research Outlook

Synthesis of Key Academic Contributions from Research on Homo-PROTAC pVHL30 Degrader 1

The seminal research on this compound, published in 2017, provided the first proof-of-concept for a "suicide-type" chemical knockdown of an E3 ubiquitin ligase. nih.govdundee.ac.uk This was achieved by designing a homo-bifunctional molecule composed of two identical ligands of the von Hippel-Lindau (VHL) E3 ligase joined by a chemical linker. nih.govrepec.org

The key academic contributions from this research are multifaceted:

Establishment of the Homo-PROTAC Concept: The primary contribution was demonstrating that an E3 ligase could be dimerized by a small molecule to trigger its own ubiquitination and subsequent proteasome-dependent degradation. nih.govdoaj.org

Potent and Selective Degradation: The most active compound, CM11, was shown to induce potent, rapid, and profound degradation of VHL in various cell lines. nih.govnih.gov Mechanistic studies confirmed this degradation was dependent on the proteasome and the activity of the Cullin-RING ligase complex. nih.govinvivochem.com

Isoform Selectivity: A significant and unexpected finding was the high degree of isoform selectivity. CM11 preferentially degrades the longer pVHL30 isoform while largely sparing the shorter pVHL19 isoform. dundee.ac.ukmedchemexpress.com This selective degradation did not trigger a downstream hypoxic response, a critical finding given VHL's role in regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov

Mechanistic Insights: Biophysical data supported a model where the efficacy of CM11 is driven by its ability to induce a highly cooperative 2:1 ternary complex, (VHL)₂:CM11, which is the key species responsible for the self-degradation. nih.govinvivochem.com This highlighted the importance of linker length and composition in achieving potent degradation. nih.gov Research also revealed that CM11 treatment led to the depletion of Cullin2, suggesting that the PROTAC can induce the degradation of a protein within the same complex as the direct target. invivochem.comdundee.ac.uk

These findings are summarized in the table below, showcasing the high potency and efficacy of this pioneering molecule.

| Parameter | Observation | Cell Line | Reference |

| Degradation Potency (DC₅₀) | < 100 nM | HeLa | nih.govtocris.com |

| Max Degradation (Dₘₐₓ) | > 99% of pVHL30 | HeLa | dundee.ac.uk |

| Time to 50% Degradation | 1-2 hours (at 1 µM) | HeLa | dundee.ac.uk |

| Concentration for Complete Depletion | 10 nM (after 4 hours) | HeLa | nih.govinvivochem.com |

| Cellular Activity vs. Parent Ligand | > 1000-fold increase | - | nih.govtocris.com |

Broader Impact on the Field of Protein Degradation Biology and E3 Ligase Research

The development of this compound has had a substantial impact beyond the study of VHL itself. It introduced a new modality of chemical intervention for E3 ligases, shifting the paradigm from mere inhibition to complete protein elimination. nih.govrepec.org

Before this work, E3 ligases were primarily viewed as tools to be hijacked by hetero-bifunctional PROTACs to degrade other proteins of interest. dundee.ac.uk The Homo-PROTAC strategy demonstrated that E3 ligases themselves can be targeted for degradation. This is particularly significant as E3 ligases are notoriously difficult to target with traditional inhibitors due to their complex structures and functions. nih.gov The creation of CM11 provided a novel chemical probe for the selective knockdown of VHL, allowing for the study of its biological functions with high temporal resolution and without the need for genetic manipulation. nih.gov

This research expanded the conceptual framework of targeted protein degradation (TPD), inspiring the development of Homo-PROTACs for other E3 ligases, such as MDM2, and further exploring the chemical space for modulating the ubiquitin-proteasome system. nih.gov It underscored the principle that inducing proximity between two molecules of the same E3 ligase can be a powerful and effective strategy for instigating their destruction.

Future Prospects and Potential for Homo-PROTAC Technologies in Basic Science and Translational Research

The pioneering work on this compound has paved the way for exciting future developments in both fundamental research and medicine.

In Basic Science: The ability to selectively degrade specific E3 ligase isoforms, as demonstrated by CM11's preference for pVHL30, offers an invaluable tool for dissecting isoform-specific functions. nih.gov This allows researchers to probe the roles of individual protein variants, which often remain poorly understood. nih.gov The Homo-PROTAC approach can be generalized to develop chemical probes for other E3 ligases, providing a powerful alternative to genetic methods like siRNA or CRISPR for studying protein function in a rapid and reversible manner. nih.gov

In Translational Research: While CM11 is a research tool, the Homo-PROTAC technology holds significant therapeutic potential. Many diseases, including various cancers, are driven by the aberrant activity or overexpression of specific E3 ligases. A Homo-PROTAC strategy could be employed to degrade these disease-driving enzymes. The field of targeted protein degradation is rapidly advancing, with several hetero-bifunctional PROTACs now in clinical trials for treating cancer and other diseases. nih.govresearchgate.netresearchgate.net

The success of the VHL-based Homo-PROTAC provides a blueprint for designing degraders against other ligases. nih.gov Future research will likely focus on expanding the repertoire of E3 ligases that can be targeted for self-degradation and optimizing the drug-like properties of these molecules to create new classes of therapeutics. This approach could prove particularly effective for targeting proteins previously considered "undruggable" and for overcoming drug resistance mechanisms that plague conventional inhibitor-based therapies. nih.gov The continued exploration of this innovative strategy promises to further revolutionize drug discovery and deliver novel treatments for a wide range of human diseases.

Q & A

Q. What is the mechanistic basis of Homo-PROTAC pVHL30 degrader 1, and how does it achieve isoform-selective degradation?

this compound is a bifunctional molecule comprising two VHL ligands connected by a linker. It induces self-degradation of the pVHL30 isoform by dimerizing VHL, recruiting the E3 ubiquitin ligase complex, and triggering proteasome-mediated degradation. The isoform selectivity arises from structural differences between VHL isoforms, where the linker length and stereochemistry (e.g., trans-trans configuration) are critical for binding avidity and ternary complex formation .

Q. What standard experimental protocols are used to validate target degradation efficiency?

- Western blotting : Quantify pVHL30 levels before and after treatment.

- Dose-response assays : Determine DC50 (half-maximal degradation concentration) and DC90.

- Proteasome inhibition : Use inhibitors like MG-132 to confirm proteasome dependency.

- Time-course studies : Assess degradation kinetics (e.g., complete degradation within 4 hours at 10 nM) .

Q. How do researchers ensure the specificity of Homo-PROTACs for pVHL30 over off-target proteins?

Specificity is validated through:

- Isoform profiling : Compare degradation of pVHL30 with other VHL isoforms (e.g., pVHL19).

- Competition assays : Co-treat with excess VHL inhibitors (e.g., VH032) to block Homo-PROTAC activity.

- Hypoxia response monitoring : Verify absence of HIF-α stabilization to rule out off-target E3 ligase modulation .

Q. What quality control measures are critical during synthesis and storage?

- Purity verification : Use HPLC/MS to ensure ≥99% purity (e.g., 99.83% for this compound).

- Storage conditions : Store at -20°C in DMSO aliquots to prevent freeze-thaw degradation.

- Solubility testing : Confirm solubility in relevant buffers (e.g., ≥150 mg/mL in DMSO) .

Advanced Research Questions

Q. How does linker length and stereochemistry influence degradation efficacy and ternary complex stability?

Linker optimization is critical for ternary complex formation:

- Shorter linkers (e.g., 3-5 ethylene glycol units) reduce avidity, while longer linkers improve spatial flexibility.

- Stereochemistry : The trans-trans configuration of hydroxyproline (Hyp) residues in the VHL-binding moiety is essential for binding. Cis configurations disrupt ternary complex formation.

- Validation tools : Use isothermal titration calorimetry (ITC) to measure binding stoichiometry (1:2 for CM11) and AlphaLISA to assess proximity .

Q. How can researchers mitigate the "hook effect" observed at high Homo-PROTAC concentrations?

The hook effect occurs when excess Homo-PROTAC saturates VHL binding, preventing ternary complex formation. Mitigation strategies include:

- Dose-response optimization : Identify the concentration window where degradation is maximal (e.g., 10 nM for CM11).

- Competitive binding assays : Use ITC or SEC to monitor monomeric vs. dimeric VHL interactions .

Q. What methodologies are used to assess cell permeability and intracellular degradation kinetics?

- Cell permeability assays : Compare degradation efficiency in permeable vs. impermeable cell lines (e.g., HEK293 vs. primary fibroblasts).

- Live-cell imaging : Tag VHL with fluorescent probes (e.g., GFP) to track real-time degradation.

- Pharmacodynamic profiling : Measure degradation half-life and recovery post-treatment .

Q. How does this compound compare to heterobifunctional PROTACs in terms of degradation mechanisms?

- Homo-PROTACs : Target E3 ligases (e.g., VHL) for self-degradation, enabling E3 ligase depletion studies.

- Heterobifunctional PROTACs : Degrade non-E3 targets (e.g., kinases) by bridging them to E3 ligases.

- Key distinction : Homo-PROTACs require homodimerization of the E3 ligase, while hetero-PROTACs rely on heterodimerization .

Q. What strategies are employed to address cell line-specific variability in degradation efficiency?

Q. How can researchers validate the absence of hypoxic signaling activation during VHL degradation?

- HIF-α stabilization assays : Monitor HIF-1α/2α levels via Western blot under normoxic conditions.

- Transcriptional profiling : Use RNA-seq to assess hypoxia-responsive genes (e.g., VEGF, EPO).

- Control experiments : Compare with cells treated with VHL inhibitors (e.g., VH298) that induce hypoxia signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.